molecular formula C9H8N2OS B2848154 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine CAS No. 872722-85-5

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine

Cat. No.: B2848154
CAS No.: 872722-85-5
M. Wt: 192.24
InChI Key: JZRBFNZPQHOTKA-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine is a heterocyclic compound that features a furan ring and a pyridazine ring connected by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine typically involves the reaction of furan derivatives with pyridazine precursors under specific conditions. One common method is the cyclization of appropriate precursors in the presence of sulfur-containing reagents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The furan and pyridazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyridazine rings.

Scientific Research Applications

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)pyridazine: Lacks the methylsulfanyl group, which can affect its chemical and biological properties.

    6-(Methylsulfanyl)pyridazine: Does not have the furan ring, leading to different reactivity and applications.

    2-(Methylsulfanyl)furan: Contains the furan and methylsulfanyl groups but lacks the pyridazine ring.

Uniqueness

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine is unique due to the presence of both the furan and pyridazine rings connected by a sulfur atom. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OSC_9H_8N_2OS. The structure features a pyridazine ring substituted with a furan moiety and a methylthio group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in target cells.
  • Cell Growth Inhibition : Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Type Description References
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialEffective against several bacterial strains
Enzyme InhibitionInhibits specific enzymes involved in cancer progression
Anti-inflammatoryReduces inflammatory markers in vitro

Anticancer Activity

A study published in MDPI highlighted the anticancer potential of derivatives similar to this compound. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. The underlying mechanism involved the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Efficacy

Research indicated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was found to effectively inhibit enzymes linked to cancer metabolism. For instance, it showed significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Properties

IUPAC Name

3-(furan-2-yl)-6-methylsulfanylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-13-9-5-4-7(10-11-9)8-3-2-6-12-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBFNZPQHOTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326558
Record name 3-(furan-2-yl)-6-methylsulfanylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872722-85-5
Record name 3-(furan-2-yl)-6-methylsulfanylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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